molecular formula C14H17ClN2O3 B5679959 4-chloro-N-cycloheptyl-3-nitrobenzamide

4-chloro-N-cycloheptyl-3-nitrobenzamide

Cat. No.: B5679959
M. Wt: 296.75 g/mol
InChI Key: OGXASEGRFJPDMO-UHFFFAOYSA-N
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Description

4-Chloro-N-cycloheptyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the meta position, a chlorine substituent at the para position on the benzene ring, and a cycloheptyl group attached via an amide linkage. Benzamide derivatives are widely explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, stability, and tunable electronic properties .

Properties

IUPAC Name

4-chloro-N-cycloheptyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-8-7-10(9-13(12)17(19)20)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXASEGRFJPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cycloheptyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Amidation: The nitro-substituted intermediate is then reacted with cycloheptylamine to form the desired amide. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cycloheptyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 4-chloro-N-cycloheptyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and cycloheptylamine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Studies may focus on its interaction with biological targets and its efficacy in treating various diseases.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cycloheptyl-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide and chloro groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide Core) Key Features/Data Reference
4-Chloro-N-cycloheptyl-3-nitrobenzamide C₁₄H₁₆ClN₂O₃ 310.74 -Cl (para), -NO₂ (meta), Cycloheptyl Hypothesized higher lipophilicity due to cycloheptyl group; no direct data available. N/A
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide C₁₃H₇Cl₃N₂O₃ 345.57 -Cl (para), -NO₂ (meta), 2,3-dichlorophenyl Higher halogen content increases molecular weight; potential for enhanced π-π stacking .
4-Chloro-N-cyclopentyl-3-nitrobenzamide C₁₂H₁₂ClN₂O₃ 282.69 -Cl (para), -NO₂ (meta), Cyclopentyl Smaller cycloalkyl group may improve solubility compared to cycloheptyl analogs .
4-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃ 200.58 -Cl (para), -NO₂ (meta), -NH₂ Crystal structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds; π-π interactions at 3.803 Å .
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide C₁₄H₁₁ClN₂O₃ 290.70 -NO₂ (para), -Cl (meta), -CH₃ (para) Methyl group introduces steric hindrance; no crystallographic data reported .

Crystallographic and Stability Insights

  • 4-Chloro-3-nitrobenzamide exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds, with π-π interactions between aromatic rings contributing to crystal stability .
  • 4-Chloro-N-(3-chlorophenyl)benzamide (lacking the nitro group) has a mean C–C bond length of 0.003 Å and an R factor of 0.038, indicating high crystallographic precision .

Electronic and Steric Effects

  • Nitro Group : The meta-nitro substituent in all analogs enhances electron-withdrawing effects, polarizing the benzamide core and influencing reactivity in further functionalization .
  • Cycloheptyl vs. Aryl Groups : The cycloheptyl group in the target compound introduces greater steric bulk and lipophilicity compared to aryl-substituted analogs like 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide. This may impact bioavailability or crystallization tendencies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-cycloheptyl-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a Schotten–Baumann reaction , where 4-chloro-3-nitrobenzoyl chloride reacts with cycloheptylamine in dichloromethane under basic conditions (e.g., trimethylamine as a catalyst). Key parameters include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of acyl chloride to amine to minimize side products .
  • Solvent choice : Dichloromethane is preferred for its ability to dissolve both reactants and stabilize intermediates .
  • Reaction monitoring : Use TLC or HPLC to track progress; completion typically occurs within 30–60 minutes .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventDichloromethane>85%
CatalystTrimethylamine90–95% purity
Reaction Time30–60 minMax conversion

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Confirm the presence of cycloheptyl protons (δ 1.4–1.8 ppm, multiplet) and nitro/chloro-substituted aromatic signals (δ 7.8–8.3 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 323.3 (C₁₄H₁₆ClN₂O₃) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 52.09%, H: 5.00%) .
    • Advanced Tip : Combine X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or crystal packing.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystallization : Slow evaporation of methanol/ethanol solutions yields diffraction-quality crystals. Cycloheptyl flexibility may lead to disorder; refine using SHELXL with restraints .
  • Data Collection : Use synchrotron radiation for high-resolution data (e.g., 0.8 Å) to resolve overlapping electron densities .
    • Key Findings :
  • The nitro group adopts a coplanar conformation with the benzene ring, enhancing resonance stabilization .
  • Intermolecular N–H···O hydrogen bonds dominate the packing .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states. The chloro substituent at C4 directs electrophilic attack to C2/C6 positions (Hammett σₚ = +0.23 for Cl, −0.28 for NO₂) .
  • Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction environments .
    • Data Table :
PositionPartial Charge (e)Reactivity Rank
C4 (Cl)+0.15Low
C3 (NO₂)+0.31Moderate
C2/C6+0.45High

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity studies?

  • Methodological Answer :

  • Pharmacophore Mapping : Align the compound with known benzamide-based inhibitors (e.g., kinase targets) using MOE or Schrodinger Suite. The nitro group may act as a hydrogen-bond acceptor .
  • In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) to evaluate metabolic stability. Use LC-MS/MS for quantification .
    • Key Insight : Cycloheptyl’s bulkiness may reduce membrane permeability compared to smaller alkyl chains (e.g., cyclohexyl derivatives) .

Contradictions and Validation

  • Synthesis Yield Discrepancies : reports >90% yields under anhydrous conditions, while notes lower yields (70–75%) due to competing hydrolysis. Validate by optimizing moisture control .
  • Crystallographic Disorder : Flexible cycloheptyl groups may require higher-resolution data or low-temperature measurements for accurate refinement .

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